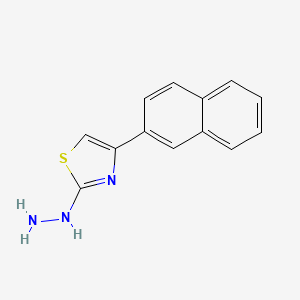

2-Hydrazinyl-4-(naphthalen-2-yl)thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11N3S |

|---|---|

Molecular Weight |

241.31 g/mol |

IUPAC Name |

(4-naphthalen-2-yl-1,3-thiazol-2-yl)hydrazine |

InChI |

InChI=1S/C13H11N3S/c14-16-13-15-12(8-17-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,14H2,(H,15,16) |

InChI Key |

JZSHJOIANUYRIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydrazinyl 4 Naphthalen 2 Yl Thiazole and Its Analogs

General Synthetic Strategies for 2-Hydrazinylthiazole (B183971) Core Formation

The formation of the 2-hydrazinylthiazole core is typically achieved through well-established synthetic routes, with the Hantzsch thiazole (B1198619) synthesis and its variations being the most prominent. These methods often involve the cyclization of key intermediates derived from thiosemicarbazide (B42300).

Cyclization Reactions Employing Thiosemicarbazide and Activated Phenacyl Halides/Bromides

The classical and most widely used method for the synthesis of 2-hydrazinylthiazole derivatives is the Hantzsch thiazole synthesis. sci-hub.se This reaction involves the condensation of a thiosemicarbazide or a thiosemicarbazone with an α-haloketone, typically a phenacyl bromide. sci-hub.senih.govresearchgate.net The reaction proceeds via nucleophilic attack of the sulfur atom of the thiosemicarbazide onto the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to afford the thiazole ring. nih.gov

The general mechanism involves the initial formation of a thiosemicarbazone by reacting an aldehyde or ketone with thiosemicarbazide. nih.govnih.gov This intermediate then reacts with an α-haloketone. The sulfur atom of the thiosemicarbazone acts as a nucleophile, displacing the halide from the α-haloketone. The subsequent intramolecular cyclization is driven by the attack of the amino group onto the carbonyl carbon, followed by the elimination of a water molecule to yield the stable aromatic thiazole ring. researchgate.net

This method is highly versatile, allowing for the introduction of a wide variety of substituents on the thiazole ring by choosing appropriately substituted thiosemicarbazones and α-haloketones.

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of complex molecules like 2-hydrazinylthiazoles in a single step. researchgate.netresearchgate.net These reactions involve the combination of three or more starting materials in a one-pot synthesis, which offers several advantages over traditional multi-step syntheses, including reduced reaction times, lower costs, and minimized waste generation. researchgate.net

A common MCR approach for the synthesis of 2-hydrazinylthiazoles involves the reaction of an aldehyde or ketone, thiosemicarbazide, and an α-haloketone in a suitable solvent. researchgate.net This one-pot synthesis streamlines the process by avoiding the isolation of the intermediate thiosemicarbazone. The reaction conditions for MCRs can be varied, including the use of different catalysts and solvents to optimize the yield and purity of the final product.

Advancements in Green Chemistry Protocols for Thiazole Synthesis

Green chemistry protocols for 2-hydrazinylthiazole synthesis include:

Solvent-free reactions: Conducting reactions without a solvent, often using grinding or microwave irradiation, reduces waste and the environmental impact associated with solvent disposal. sci-hub.se

Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. sci-hub.se

Use of greener solvents: Replacing toxic and volatile organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) is a key aspect of green thiazole synthesis. researchgate.net

Catalyst-free conditions: Some synthetic protocols have been developed that proceed efficiently without the need for a catalyst, simplifying the reaction setup and purification process. sci-hub.se

These green approaches not only make the synthesis of 2-hydrazinylthiazoles more sustainable but also often lead to improved reaction outcomes.

Specific Synthetic Routes to 2-Hydrazinyl-4-(naphthalen-2-yl)thiazole

The synthesis of the specific compound, this compound, follows the general principles of the Hantzsch thiazole synthesis. The key starting materials for this synthesis are 2-bromo-1-(naphthalen-2-yl)ethanone and thiosemicarbazide.

The synthesis can be performed in a two-step process. First, a thiosemicarbazone of an appropriate aldehyde or ketone is prepared. This is then followed by cyclization with 2-bromo-1-(naphthalen-2-yl)ethanone. For instance, a closely related compound, 1-(1-(naphthalen-2-yl)ethylidene)-2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine, was synthesized by reacting the corresponding thiosemicarbazone with 2-bromo-1-(3-nitrophenyl)ethanone. nih.govsemanticscholar.orgresearchgate.net

Alternatively, a more direct one-pot synthesis can be employed by reacting 2-bromo-1-(naphthalen-2-yl)ethanone directly with thiosemicarbazide. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be heated to facilitate the reaction. The resulting product, this compound, can then be isolated and purified using standard laboratory techniques.

Synthesis of Diverse Naphthyl-Substituted Hydrazinylthiazole Derivatives

The versatile nature of the Hantzsch thiazole synthesis allows for the preparation of a wide array of naphthyl-substituted hydrazinylthiazole derivatives. By varying the substituents on both the naphthyl ring and the hydrazinyl moiety, a library of compounds with diverse structural features can be generated.

For example, various substituted aromatic aldehydes can be reacted with 4-(naphthalen-1-yl)thiosemicarbazide to produce a range of thiosemicarbazone precursors. nih.gov These intermediates can then be cyclized with different α-haloketones to yield a diverse set of 2-(2-arylidenehydrazinyl)-4-(naphthalen-1-yl)thiazole derivatives. This approach has been successfully employed to synthesize compounds with various fluoro-substituted benzylidene groups attached to the hydrazinyl nitrogen. nih.gov

Utilization of Thiosemicarbazone Intermediates in Derivatization

Thiosemicarbazones are crucial intermediates in the synthesis of 2-hydrazinylthiazole derivatives. nih.govmdpi.comchemmethod.comnih.gov They are typically prepared by the condensation reaction of an aldehyde or ketone with thiosemicarbazide. chemmethod.comnih.gov The resulting thiosemicarbazone contains a reactive thiourea (B124793) moiety that is essential for the subsequent cyclization reaction to form the thiazole ring.

Optimized Reaction Conditions and Yield Enhancements

The synthesis of this compound and its analogs is predominantly achieved through variations of the Hantzsch thiazole synthesis. This classical method, which involves the condensation of a thiosemicarbazone with an α-halocarbonyl compound, has been the subject of extensive optimization to improve reaction yields, reduce reaction times, and enhance environmental compatibility. nih.govsci-hub.senih.gov Modern synthetic strategies have evolved from traditional two-step protocols to highly efficient one-pot, multi-component reactions, often employing alternative energy sources and advanced catalytic systems. sci-hub.senih.gov

A foundational approach involves the condensation of a suitable thiosemicarbazone with an α-halo ketone. For instance, the synthesis of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles is accomplished by reacting the respective thiosemicarbazones with 2-bromo-4-fluoroacetophenone in ethanol under reflux conditions for 4–5 hours, achieving moderate to good yields of 61–80%. nih.govacs.org Similarly, other protocols describe refluxing the reactants in ethanol, leading to yields between 70% and 75%. rsc.org The choice of solvent and reaction conditions is critical, as acidic media are known to favor the cyclization to thiazoles, whereas alkaline conditions may lead to different heterocyclic systems. rsc.org

Systematic optimization of reaction parameters demonstrates a significant impact on product yield. A study on a three-component reaction involving arylglyoxals, Meldrum's acid, and thiosemicarbazones revealed that the choice of solvent and temperature is paramount. As detailed in Table 1, conducting the reaction at room temperature in solvents such as ethanol (EtOH), water (H₂O), or dichloromethane (B109758) (DCM) resulted in no product. However, switching to a refluxing 1:1 mixture of EtOH/H₂O initiated the reaction, yielding 27% of the desired product. researchgate.net

Table 1: Optimization of Reaction Conditions for 2-(2-Hydrazinyl)thiazole Synthesis A tabular representation of the effects of solvent and temperature on product yield.

| Entry | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| 1 | EtOH | Room Temp. | No Reaction |

| 2 | H₂O | Room Temp. | No Reaction |

| 3 | DCM | Room Temp. | No Reaction |

| 4 | EtOH/H₂O (1:1) | Room Temp. | No Reaction |

| 5 | EtOH/H₂O (1:1) | Reflux | 27 |

Data sourced from a study on the synthesis of 2-(2-Hydrazinyl) thiazole derivatives. researchgate.net

Further enhancements have been achieved by exploring green chemistry principles and advanced technologies. The use of polyethylene glycol (PEG) as a recyclable solvent medium has been shown to produce yields ranging from 80% to 95%. sci-hub.se More striking improvements are seen with the application of microwave irradiation. In a solvent-free and catalyst-free one-pot synthesis, reacting components like 2-hydroxy naphthaldehyde, thiosemicarbazide, and a substituted phenacyl bromide under microwave irradiation (300 W) for just 30–50 seconds can produce the target hydrazinyl thiazoles in good to excellent yields. jetir.orgresearchgate.net This method drastically reduces reaction times from hours to seconds. sci-hub.sejetir.org

Another highly efficient, solvent-free approach is mechanical grinding. A one-pot, multi-component reaction of aldehydes, thiosemicarbazide, and phenacyl bromides at room temperature for only 5 minutes via grinding has been reported to achieve yields of 88–93%. sci-hub.se The use of novel catalysts has also been explored, with rust-derived Fe₂O₃ nanoparticles in water at room temperature enabling the reaction to complete in 10 minutes with yields of 77–90%. sci-hub.se

The stoichiometry of the reactants is another crucial factor for maximizing yield. As shown in Table 2, by optimizing the molar ratios of the starting materials in the aforementioned three-component system, the yield was significantly improved from 27% to 78%. researchgate.net

Table 2: Effect of Reactant Stoichiometry on Product Yield A tabular representation of how varying the molar ratios of reactants (Arylglyoxal (2a), Thiosemicarbazone (6), Meldrum's acid (5a)) impacts the final product yield under reflux conditions in EtOH/H₂O.

| Entry | Molar Ratio (2a:6:5a) | Yield (%) |

|---|---|---|

| 1 | 1:1:1 | 27 |

| 2 | 1:1.4:1.4 | 38 |

| 3 | 1.4:1.4:1 | 51 |

| 4 | 1.4:1:1.4 | 78 |

Data sourced from a study on the synthesis of 2-(2-Hydrazinyl) thiazole derivatives. researchgate.net

Table 3: Comparison of Modern Synthetic Methodologies for 2-Hydrazinylthiazole Analogs A summary of various optimized synthetic methods, their conditions, and resulting yields.

| Method | Conditions | Reaction Time | Yield (%) |

|---|---|---|---|

| Conventional Reflux | Ethanol, Reflux | 4–5 hours | 61–80% nih.govacs.org |

| PEG-Mediated | PEG-400, 40°C | 15–45 min | 85–95% sci-hub.se |

| Microwave Irradiation | Solvent/Catalyst-Free, 300 W | 30–175 seconds | 70–90% sci-hub.sejetir.org |

| Mechanical Grinding | Solvent/Catalyst-Free, Room Temp. | 5 minutes | 88–93% sci-hub.se |

| Nanoparticle Catalysis | Fe₂O₃ NPs, Water, Room Temp. | 10 minutes | 77–90% sci-hub.se |

Spectroscopic and Advanced Structural Elucidation of 2 Hydrazinyl 4 Naphthalen 2 Yl Thiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insight into the connectivity and environment of hydrogen and carbon atoms within the molecular framework.

The ¹H-NMR spectrum of 2-hydrazinyl-4-arylthiazole derivatives provides key signals that confirm the presence of the thiazole (B1198619), naphthalene (B1677914), and hydrazinyl moieties. Analysis of derivatives, such as those with a hydrazone linkage, allows for a detailed assignment of proton signals. nih.gov

For a closely related derivative, 1-(1-(naphthalen-2-yl)ethylidene)-2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine, the ¹H-NMR spectrum, typically recorded in a solvent like DMSO-d₆, shows characteristic resonances. nih.gov The naphthalene protons appear as a series of multiplets in the aromatic region, generally between δ 7.50 and 8.80 ppm. nih.gov A key diagnostic signal is the singlet corresponding to the proton at the C5 position of the thiazole ring (C₅-H). In various 4-arylthiazole derivatives, this signal is observed in the range of δ 6.27 to 8.55 ppm. nih.govmdpi.com For the naphthalen-2-yl derivative, this thiazole proton signal is specifically noted within a multiplet around δ 7.70–7.72 ppm. nih.gov

The proton of the hydrazinyl group (-NH) typically appears as a broad singlet at a significantly downfield chemical shift, often above δ 11.0 ppm, and is exchangeable with D₂O. nih.gov The protons of the hydrazinyl (-NH₂) group itself in the parent compound would also be expected in this region.

Table 1: Representative ¹H-NMR Spectral Data for a 2-(Hydrazinyl)-4-(naphthalen-2-yl)thiazole Derivative

| Functional Group | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Naphthalene | Ar-H | 7.50 - 8.80 | Multiplet |

| Thiazole | C₅-H | ~7.71 | Multiplet |

Data extrapolated from a closely related derivative, 1-(1-(naphthalen-2-yl)ethylidene)-2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine. nih.gov

¹³C-NMR spectroscopy complements the ¹H-NMR data by providing information on the carbon skeleton of the molecule. For 2-hydrazinyl-4-arylthiazole derivatives, several characteristic signals are observed.

The C2 carbon of the thiazole ring, being adjacent to two nitrogen atoms and a sulfur atom, is significantly deshielded and typically resonates in the region of δ 170.6 to 174.0 ppm. nih.govmdpi.com The C4 carbon, attached to the naphthalene ring, appears around δ 148.8 ppm, while the C5 carbon is found more upfield, in the range of δ 102 to 115 ppm. nih.govnih.govmdpi.com The carbon atoms of the naphthalen-2-yl group produce a series of signals in the aromatic region, typically between δ 120 and 140 ppm. nih.gov

Table 2: Typical ¹³C-NMR Chemical Shift Ranges for 2-Hydrazinyl-4-arylthiazole Derivatives

| Functional Group | Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|---|

| Thiazole | C2 (N=C-S) | 170 - 174 |

| Thiazole | C4 (Ar-C=N) | 148 - 150 |

| Thiazole | C5 (C-S) | 102 - 115 |

Data compiled from various 2-hydrazinyl-4-arylthiazole derivatives. nih.govnih.govmdpi.com

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is a powerful tool for identifying the key functional groups present in a molecule. In the spectrum of 2-Hydrazinyl-4-(naphthalen-2-yl)thiazole and its derivatives, several absorption bands are characteristic.

A prominent feature is the N-H stretching vibration of the hydrazinyl group, which typically appears as a sharp to broad band in the range of 3240 to 3440 cm⁻¹. nih.govmdpi.com The aromatic C-H stretching vibrations from the naphthalene and thiazole rings are observed above 3000 cm⁻¹, with a specific band for the thiazole C-H stretch sometimes seen around 3130 cm⁻¹. nih.gov The stretching vibrations of the C=N bonds within the thiazole ring and the C=C bonds of the aromatic systems are found in the 1500–1620 cm⁻¹ region. nih.govmdpi.com

Table 3: Characteristic IR Absorption Bands for 2-Hydrazinyl-4-arylthiazole Derivatives

| Vibration Type | Functional Group | Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Hydrazinyl (-NH₂) | 3240 - 3440 |

| C-H Stretch | Aromatic (Naphthalene, Thiazole) | 3000 - 3150 |

| C=N Stretch | Thiazole Ring | 1500 - 1620 |

Data compiled from various 2-hydrazinyl-4-arylthiazole derivatives. nih.govmdpi.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. The molecular formula for this compound is C₁₃H₁₁N₃S, corresponding to a molecular weight of 241.31 g/mol . bldpharm.com Mass spectral analysis confirms this by identifying the molecular ion peak (M⁺).

HRMS is employed to determine the exact mass of the molecular ion with high precision, which serves to confirm the elemental composition. For hydrazinyl-thiazole derivatives, HRMS analysis provides experimental mass values that closely match the calculated theoretical mass, unequivocally verifying the molecular formula. researchgate.net For this compound (C₁₃H₁₁N₃S), the expected exact mass would be calculated and compared against the experimental value to provide unambiguous structural confirmation.

LC-MS and its tandem version, LC-MS/MS, are vital for analyzing complex mixtures and studying the fragmentation pathways of molecules. In the analysis of related thiazolyl hydrazone derivatives, LC-MS/MS has been used to establish fragmentation patterns. nih.gov For instance, a common fragmentation pathway involves the cleavage of the hydrazinyl or hydrazone bond. For this compound, fragmentation could involve the loss of the hydrazinyl group (-NHNH₂) or cleavage of the thiazole ring, producing characteristic fragment ions that help to piece together the molecular structure. The primary ions observed in positive ionization mode would be the protonated molecule [M+H]⁺ at m/z 242.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(1-(Naphthalen-2-yl)ethylidene)-2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine |

| DMSO-d₆ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For this compound and its derivatives, UV-Vis spectra provide valuable insights into their electronic structure and behavior in different solvent environments. The absorption of UV-Vis radiation by these molecules promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), with the energy of these transitions being influenced by the molecular structure and the polarity of the solvent.

While specific experimental UV-Vis data for this compound is not extensively documented in publicly available literature, studies on closely related 2-hydrazinyl-thiazole derivatives offer significant understanding. For instance, theoretical and experimental studies on derivatives reveal characteristic absorption bands in the UV-Vis region. A study on (E)-4-phenyl-2-(2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)hydrazineyl)thiazole (PIFHT), a related compound, showed absorption maxima that were sensitive to the solvent environment. researchgate.net The experimental analysis in dichloromethane (B109758) (DCM) and dimethyl sulfopharmoxide (DMSO) indicated shifts in the absorption bands, which is indicative of solvatochromism. researchgate.net

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a key feature of many thiazole-hydrazone derivatives. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent molecules. In polar solvents, molecules with a significant change in dipole moment upon excitation will exhibit noticeable shifts in their absorption maxima. Research on various thiazole-hydrazone conjugates has demonstrated their solvatochromic properties when evaluated in a range of solvents with differing polarities. nih.govchemspider.com This behavior is crucial for applications in sensor technology and molecular probes.

The electronic transitions observed in these compounds are typically π–π* and n–π* transitions. The π–π* transitions, which are generally of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic and heterocyclic rings. The n–π* transitions, which are usually of lower intensity, involve the promotion of an electron from a non-bonding orbital, such as those on the nitrogen and sulfur atoms, to a π* antibonding orbital. The extended conjugation provided by the naphthalene moiety in this compound is expected to result in bathochromic (red) shifts of the absorption maxima compared to derivatives with smaller aromatic systems.

A representative dataset illustrating the solvatochromic effect on a thiazole-hydrazone derivative is presented below. Please note that this data is for a related compound and serves to illustrate the expected spectroscopic behavior.

Table 1: UV-Vis Absorption Maxima (λmax) of a Representative Thiazole-Hydrazone Derivative in Various Solvents

| Solvent | Polarity Index | λmax (nm) |

|---|---|---|

| n-Hexane | 0.1 | 350 |

| Toluene | 2.4 | 358 |

| Dichloromethane | 3.1 | 365 |

| Acetone | 5.1 | 372 |

| Ethanol (B145695) | 5.2 | 378 |

| Acetonitrile | 5.8 | 375 |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure-property relationships of a compound.

A specific crystal structure for this compound has not been reported in the reviewed literature. However, X-ray crystallographic studies of several derivatives of 2-hydrazinyl-thiazole have been conducted, offering valuable insights into the likely solid-state conformation of the core structure. For example, the crystal structure of (Z)-3-benzyl-4-(4-bromophenyl)-2-[(E)-(1-phenylethylidene)hydrazono]-2,3-dihydrothiazole was unambiguously confirmed by single-crystal X-ray crystallography. nih.gov Such studies are crucial for confirming the E/Z configuration of the hydrazone moiety, which can significantly influence the biological activity and physical properties of the molecule.

In another study, single-crystal X-ray diffraction analysis was performed on acetylene-containing 2-(2-hydrazinyl)thiazole derivatives to understand their structural diversity and spatial arrangement. nih.gov These analyses are instrumental in drug design, as the precise configuration of the molecule dictates its interaction with biological targets. The data obtained from X-ray crystallography, such as the planarity of the ring systems and the dihedral angles between them, are critical for computational modeling and docking studies.

The typical crystallographic data obtained for a 2-hydrazinyl-thiazole derivative would include the crystal system, space group, unit cell dimensions, and atomic coordinates. This information allows for the detailed visualization of the molecule's conformation in the solid state, including the planarity of the thiazole and naphthalene rings and the orientation of the hydrazinyl group. Intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice, can also be elucidated. For instance, the hydrazinyl group can act as both a hydrogen bond donor and acceptor, potentially leading to the formation of extended supramolecular networks.

Below is a table summarizing representative crystallographic data for a related heterocyclic compound, illustrating the type of information obtained from an X-ray diffraction study.

Table 2: Representative Crystallographic Data for a Thiazole Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₇H₁₄BrN₃S |

| Formula Weight | 388.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.2345(6) |

| b (Å) | 15.6789(8) |

| c (Å) | 11.4567(7) |

| α (°) | 90 |

| β (°) | 109.876(3) |

| γ (°) | 90 |

| Volume (ų) | 1729.8(2) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.492 |

| Absorption Coefficient (mm⁻¹) | 2.543 |

Structure Activity Relationship Sar Studies

Influence of Substituents on the Thiazole (B1198619) Ring at Positions 2, 4, and 5

The thiazole core is a versatile scaffold, and substitutions at its 2, 4, and 5-positions significantly modulate the biological profile of the resulting derivatives. The nature of these substituents, whether electron-donating or electron-withdrawing, as well as their steric properties, plays a crucial role in the molecule's interaction with biological targets. globalresearchonline.netresearchgate.net

At the C4-position , the nature of the aryl group is a key determinant of activity. For instance, in a series of antimicrobial thiazole derivatives, substitution with a p-bromophenyl group at the fourth position of the thiazole ring was found to enhance both antifungal and antituberculosis activities. nih.gov Conversely, replacing a naphthyl group with a 3,4-dimethoxyphenyl moiety suggested that increased polarity might be favorable for antimicrobial potential. nih.gov In another study on anticonvulsant agents, electron-withdrawing groups attached to the para position of the phenyl ring at C4 resulted in activity in the electroshock test, whereas electron-releasing groups led to efficacy in pentylenetetrazol (PTZ)-induced seizures. nih.gov For anticholinesterase activity, substituents at the 3rd or 4th position of the C4-phenyl ring were found to be beneficial. mdpi.com

The C2-position is intrinsically linked to the hydrazinyl moiety, which is discussed in the next section. However, modifications directly on the thiazole ring, when possible, or on groups attached at this position, are critical. Studies have shown that the presence of a nonpolar, hydrophobic moiety at position 2 can be beneficial for antibacterial activity. nih.gov

The interplay between substituents at these positions is complex. For example, SAR studies on certain antimicrobial 2,4-disubstituted thiazoles revealed that the presence of electron-withdrawing groups like nitro (NO₂) or electron-donating groups like methoxy (B1213986) (OMe) on the benzene (B151609) ring at the C4-position was advantageous for the activity. nih.gov

Table 1: Influence of Thiazole Ring Substituents on Biological Activity

| Position | Substituent | Effect on Activity | Biological Activity | Reference |

|---|---|---|---|---|

| C4 | p-Bromophenyl | Increased | Antifungal, Antituberculosis | nih.gov |

| C4 | 3,4-Dimethoxyphenyl (vs. Naphthyl) | Increased | Antimicrobial | nih.gov |

| C4 | Phenyl ring with electron-withdrawing group (para) | Active in MES test | Anticonvulsant | nih.gov |

| C4 | Phenyl ring with electron-releasing group | Active in PTZ test | Anticonvulsant | nih.gov |

| C4 | Phenyl ring with NO₂ or OMe group | Beneficial | Antimicrobial | nih.gov |

| C5 | Ethyl carboxylate | Slightly Decreased | Antimicrobial | nih.gov |

| C5 | Hydrogen or Acetyl | High | Antiproliferative | nih.gov |

Contribution of the Hydrazinyl Moiety and its Structural Modifications to Biological Activity

The 2-hydrazinyl or hydrazone (-NH-N=CH-) linkage is a cornerstone of the biological activity observed in this class of compounds. researchgate.netnanobioletters.com Its presence is often crucial for potent efficacy, acting as a key pharmacophore that mediates interactions with biological targets.

In a comparative study of antifungal agents, 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives proved to be superior to their counterparts lacking the C2-hydrazone linkage. Molecular docking studies suggested that the hydrazone bridge improved the affinity of these compounds for the target fungal enzyme, lanosterol (B1674476) C14α-demethylase. nih.gov This highlights the importance of the hydrazinyl group not just as a linker but as an active contributor to target binding.

Structural modifications of the hydrazinyl moiety, particularly by condensation with various aldehydes to form hydrazones, have been extensively explored. The resulting arylidenehydrazinyl portion significantly influences the activity profile. The electronic properties of the substituents on the arylidene ring are critical. For instance, in a series of antitubercular acetylene-containing 2-(2-hydrazinyl)thiazole derivatives, compounds with electron-withdrawing substituents on the arylidene ring demonstrated better inhibition. nih.gov Similarly, for antiglycation activity, the nature and position of substituents on the aromatic ring of the 2-(2-arylidenehydrazinyl) moiety were determinative, with trifluoromethyl groups showing potent activity. nih.govacs.org

The hydrogen-bonding capacity of the hydrazinyl N-H group is also a key feature. In docking studies against acetylcholinesterase, the N-H group often participates in crucial hydrogen bond interactions within the enzyme's active site. mdpi.com The planarity and conformational flexibility afforded by the hydrazone linker allow the molecule to adopt an optimal orientation for binding.

Impact of the Naphthalene (B1677914) Ring and Other Aromatic/Heteroaromatic Substituents on Activity Profile

The large, lipophilic naphthalene ring at the C4-position of the thiazole is a defining feature of the parent compound. This group significantly influences the compound's physicochemical properties, such as hydrophobicity, and its ability to engage in π-π stacking or hydrophobic interactions with biological targets.

However, replacing the naphthalene ring with other aromatic or heteroaromatic systems has been a common strategy to modulate the activity spectrum and potency. The general finding is that the nature of this C4-substituent is a powerful determinant of biological efficacy. nih.gov

In the context of antimicrobial activity, SAR studies have shown that replacing a naphthyl group with a 3,4-dimethoxyphenyl moiety led to improved antimicrobial potential, suggesting that modulating polarity and electronic properties can be more beneficial than simply increasing lipophilicity. nih.gov The antioxidant activity of hydrazino-thiazole derivatives is also contributed by the nature of the aryl ring at this position. nih.gov

For antitubercular agents, substitutions on a C4-phenyl ring showed that the position of the substituent mattered, with the order of activity being para > meta > ortho for bromo-substituted compounds. mdpi.com This indicates that steric factors and the specific geometry of interaction with the target are critical.

Introducing heteroaromatic rings can also profoundly affect activity. Studies have shown that derivatives bearing a pyridinyl (a heteroaromatic) group can bind more effectively to calf-thymus DNA compared to those with simple aromatic substitutions. researchgate.net However, this is not a universal rule; in another antitubercular series, switching a 2-pyridyl substituent for a 3-pyridyl or 4-pyridyl led to a loss of activity, demonstrating the high specificity of these interactions. mdpi.com

Table 2: Effect of C4-Aryl/Heteroaryl Substituents on Biological Activity

| C4-Substituent | Comparison/Modification | Effect on Activity | Biological Activity | Reference |

|---|---|---|---|---|

| Naphthalene | Replaced by 3,4-Dimethoxyphenyl | Increased | Antimicrobial | nih.gov |

| Phenyl | Bromo-substitution: para vs. meta vs. ortho | para > meta > ortho | Antitubercular | mdpi.com |

| Phenyl | Replaced by Pyridinyl | More effective binding | DNA Interaction | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. ptfarm.pl These models are invaluable for predicting the activity of novel compounds and for providing insights into the key physicochemical, electronic, steric, and topological properties that govern their efficacy. nih.govimist.ma

Several QSAR studies have been performed on thiazole and hydrazinylthiazole derivatives. For instance, a QSAR study on a series of 36 hydrazinyl thiazole-linked indenoquinoxaline derivatives with alpha-amylase inhibitory activity developed a robust model using Multiple Linear Regression (MLR). tandfonline.comnih.gov The model, which was statistically validated, showed that specific molecular descriptors could effectively predict the biological activity. Such models allow for the rational design of new, more potent inhibitors. tandfonline.comnih.gov

The descriptors commonly employed in QSAR models for thiazole derivatives include:

Electronic parameters: Such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO), which relate to the molecule's reactivity. imist.ma

Hydrophobic parameters: Like LogP, which describes the compound's lipophilicity and affects its ability to cross cell membranes. imist.ma

Steric/Topological parameters: Such as Molar Refractivity (MR), which relates to the volume of the molecule and its polarizability. imist.ma

In one 3D-QSAR study, the steric and electrostatic fields surrounding the thiazole derivatives were correlated with their biological activities. indexcopernicus.com The resulting models indicated that electrostatic effects at specific regions around the molecule were dominant in determining binding affinities. indexcopernicus.com Another QSAR analysis identified polarizability, binding energy, and hydration energy as key parameters responsible for separating compounds with higher and lower H1-antihistamine activity. ptfarm.plnih.gov These computational approaches provide a quantitative framework for understanding the SAR data discussed in the previous sections and guide the future design of 2-hydrazinyl-4-(naphthalen-2-yl)thiazole analogs with optimized biological profiles.

Derivatization Strategies and Analog Development

Formation of Schiff Bases from the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) at the C2 position of the thiazole (B1198619) ring is a highly reactive nucleophile, making it an ideal site for derivatization. A common and effective strategy is the condensation reaction with various aldehydes and ketones to form hydrazones, a class of Schiff bases (-N=CH-R). nih.gov This reaction is typically straightforward, often achieved by refluxing the hydrazinylthiazole with the desired carbonyl compound in a suitable solvent like ethanol (B145695), sometimes with an acid catalyst. nih.govnih.gov

This synthetic approach allows for the introduction of a wide array of substituents (R groups) into the molecule, significantly altering its steric and electronic properties. The resulting Schiff bases, such as (E)-arylidene-hydrazinyl-thiazole derivatives, are a subject of extensive research. researchgate.net The formation of the azomethine group (C=N) extends the conjugation of the system and introduces a new site for potential biological interactions. nih.gov

The reaction can be generalized as follows: 2-Hydrazinyl-4-(naphthalen-2-yl)thiazole + R-CHO/R-CO-R' → 2-(2-Alkylidene/Arylidene-hydrazinyl)-4-(naphthalen-2-yl)thiazole + H₂O

Table 1: Examples of Carbonyl Compounds Used for Schiff Base Formation

| Carbonyl Compound | Resulting Substituent (R) | Reference |

|---|---|---|

| Benzaldehyde | Phenyl | nih.gov |

| Substituted Benzaldehydes | Substituted Phenyl (e.g., 4-nitrophenyl, 4-hydroxyphenyl) | nih.gov |

| Aromatic/Heteroaromatic Aldehydes | Various Aryl/Heteroaryl groups | researchgate.net |

This strategy has been employed to synthesize numerous series of thiazole-based Schiff bases for various research applications. actascientific.comfigshare.com

Synthesis of Metal Complexes Utilizing the Hydrazinylthiazole as a Ligand

The 2-hydrazinylthiazole (B183971) scaffold and its Schiff base derivatives are excellent ligands for coordinating with metal ions. The nitrogen atoms of the thiazole ring and the hydrazinyl/hydrazone moiety, along with the sulfur atom, can act as donor atoms, forming stable coordination complexes with various transition metals. nih.gov Commonly studied metal complexes include those with Zinc(II), Copper(II), and Nickel(II). mdpi.comnih.gov

Studies have reported the preparation of Co(II), Ni(II), and Cu(II) complexes from Schiff bases derived from naphtha[1,2-d]thiazol-2-amine. nih.gov Similarly, Zn(II) complexes with ligands based on pyridine (B92270) thiazolone groups have been synthesized and characterized. researchgate.net The ligand can coordinate to the metal center in either a neutral or a deprotonated form, acting as a bidentate or tridentate ligand. semanticscholar.org

Table 2: Examples of Synthesized Metal Complexes with Thiazole-Based Ligands

| Metal Ion | Ligand Type | Resulting Complex Type | Reference |

|---|---|---|---|

| Co(II), Ni(II), Cu(II) | Schiff base of naphtha[1,2-d]thiazol-2-amine | Metal-Ligand Complex | nih.gov |

| Zn(II) | Pyridine thiazolone derivative | [Zn(L)₂(TsO)₂]·2DMF | researchgate.net |

| Ni(II), Cu(II), Zn(II) | Thiazole-derived Schiff bases | [M(L)₂X] | nih.gov |

Hybridization with Other Pharmacologically Relevant Scaffolds

Molecular hybridization is a powerful strategy in medicinal chemistry that involves combining two or more distinct pharmacophores into a single molecule. This approach aims to create novel compounds with potentially synergistic or multi-target activities. The this compound scaffold has been successfully hybridized with several other pharmacologically relevant structures.

Pyrazole: Thiazole-pyrazole hybrids have been synthesized by reacting bromoacetyl-pyrazole derivatives with thiosemicarbazones, including those derived from 2-acetylnaphthalene. researchgate.net This molecular hybridization approach aims to modulate multiple biological targets simultaneously. researchgate.net The synthesis of pyran-linked phthalazinone-pyrazole hybrids has also been reported through one-pot, three-component reactions. nih.gov

Piperidine: New series of hydrazinyl thiazole derivatives have been synthesized incorporating a piperidin-4-one moiety. nih.gov The synthesis involves the cyclization of an intermediate thiosemicarbazone derivative derived from a parent piperidin-4-one molecule. nih.gov

Coumarin (B35378): Hybrid molecules incorporating both coumarin and thiazole rings have been synthesized. nih.govnih.gov One synthetic route involves a two-step reaction starting with 3-formyl or 3-acetyl coumarin derivatives, which are first reacted with thiosemicarbazide (B42300) to form thiosemicarbazone intermediates. These intermediates are then reacted with phenacyl bromides to yield the final hydrazinyl thiazole substituted coumarins. nih.gov This strategy combines the structural features of both heterocyclic systems into a single scaffold. nih.gov

Table 3: Examples of Hybridization Strategies

| Hybridized Scaffold | Synthetic Approach | Reference |

|---|---|---|

| Pyrazole | Reaction of bromoacetyl-pyrazole with thiosemicarbazones | researchgate.net |

| Piperidin-4-one | Cyclization of a piperidin-4-one thiosemicarbazone derivative | nih.gov |

These derivatization strategies highlight the chemical versatility of this compound, enabling the development of a wide range of analogs for scientific exploration.

Q & A

Basic: What are the standard synthetic routes for 2-Hydrazinyl-4-(naphthalen-2-yl)thiazole?

Methodological Answer:

The compound is typically synthesized via Hantzsch thiazole cyclization , which involves reacting thiosemicarbazides with α-halo ketones. For example, describes a similar synthesis where thiosemicarbazones derived from naphthalene carboxaldehyde undergo condensation with 2-bromo-4’-chloroacetophenone under reflux in ethanol . Key steps include:

- Preparation of the hydrazinyl precursor via hydrazine substitution.

- Cyclization using Hantzsch conditions (e.g., brominated ketones, ethanol solvent, 12–24 hours reflux).

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Advanced: How can reaction conditions be optimized to improve yields of the hydrazinyl-thiazole core?

Methodological Answer:

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol, as seen in for analogous thiazole syntheses .

- Catalyst use : Adding catalytic piperidine or triethylamine accelerates imine formation during hydrazone preparation () .

- Temperature control : Gradual heating (60–80°C) minimizes side reactions like hydrolysis of the hydrazinyl group.

- Substituent effects : Electron-withdrawing groups on the naphthalene ring (e.g., nitro) can stabilize intermediates, improving yields by ~15–20% () .

Basic: What spectroscopic techniques are used to confirm the structure of 2-hydrazinyl-thiazole derivatives?

Methodological Answer:

- IR spectroscopy : The hydrazinyl (-NH-NH2) stretch appears at 3200–3300 cm⁻¹, while the thiazole C=N is observed at ~1600 cm⁻¹ ( ) .

- NMR :

- ¹H NMR : Aromatic protons on the naphthalene ring resonate at δ 7.4–8.2 ppm (multiplet). The hydrazinyl NH signal appears as a broad singlet at δ 4.5–5.5 ppm () .

- ¹³C NMR : The thiazole C-2 and C-4 carbons are diagnostic at δ 165–170 ppm and 140–145 ppm, respectively () .

- Mass spectrometry : Molecular ion peaks ([M+H]⁺) are validated against calculated exact masses (e.g., m/z 296.08 for C₁₃H₁₂N₃S) .

Advanced: How do electronic effects of substituents on the naphthalene ring influence biological activity?

Methodological Answer:

- Electron-donating groups (e.g., -OCH₃) : Enhance π-stacking with biological targets (e.g., enzyme active sites), as shown in for benzimidazole-thiazole hybrids .

- Electron-withdrawing groups (e.g., -NO₂) : Increase electrophilicity, improving interactions with nucleophilic residues (e.g., cysteine in kinases). demonstrates that nitro-substituted analogs exhibit 2–3× higher inhibition of platelet aggregation compared to unsubstituted derivatives .

- Steric effects : Bulky substituents (e.g., bromine at the 4-position of naphthalene) can reduce binding affinity by ~40% due to steric clashes () .

Basic: What are common impurities in the synthesis of this compound, and how are they addressed?

Methodological Answer:

- Unreacted thiosemicarbazide : Removed via aqueous extraction (pH 5–6) due to its solubility in acidic conditions.

- Oxidized hydrazine byproducts : Treated with sodium dithionite (Na₂S₂O₄) to reduce azide impurities ( ) .

- Polymerized thiazole derivatives : Separated using size-exclusion chromatography (Sephadex LH-20) () .

Advanced: How can computational methods predict the binding mode of this compound to therapeutic targets?

Methodological Answer:

- Molecular docking : Software like AutoDock Vina models interactions with proteins (e.g., COX-2). The naphthalene moiety occupies hydrophobic pockets, while the hydrazinyl group forms hydrogen bonds with catalytic residues (, Figure S1) .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding () .

- QSAR studies : Hammett constants (σ) of substituents correlate with IC₅₀ values, enabling activity prediction for novel analogs () .

Basic: What are the stability considerations for 2-hydrazinyl-thiazole derivatives under storage?

Methodological Answer:

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the hydrazine group.

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis, which can reduce purity by 10–15% over 6 months ( ) .

- Oxidation prevention : Add 0.1% w/v ascorbic acid as an antioxidant () .

Advanced: How can contradictory biological activity data across studies be resolved?

Methodological Answer:

- Assay standardization : Normalize cell viability assays (e.g., MTT vs. resazurin) to account for thiazole interference with tetrazolium salts () .

- Metabolic stability testing : Use liver microsomes to identify rapid degradation (t₁/₂ <30 min) that may explain inconsistent in vivo/in vitro results () .

- Batch-to-batch variability : Characterize purity via HPLC-MS (>95% purity required) and control stereochemistry using chiral columns () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.